9-cis-Retinyl Stearate-d5
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Overview
Description
9-cis-Retinyl Stearate-d5 is a deuterium-labeled analogue of 9-cis-Retinyl Stearate, which is a fatty acid ester of a retinol isomer. This compound is primarily found in the retina and is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinyl Stearate-d5 involves the esterification of 9-cis-Retinol with Stearic Acid in the presence of a deuterium source. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is heated to facilitate the esterification process, and the product is purified using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
9-cis-Retinyl Stearate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 9-cis-Retinoic Acid.
Reduction: Formation of 9-cis-Retinol.
Substitution: Formation of various substituted retinyl esters.
Scientific Research Applications
9-cis-Retinyl Stearate-d5 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Helps in studying the metabolism and biochemical pathways of retinoids.
Medicine: Used in research related to vision and retinal diseases.
Industry: Employed in the development of pharmaceuticals and cosmetic products.
Mechanism of Action
The compound exerts its effects by interacting with retinoid receptors in the body. It binds to retinoic acid receptors and retinoid X receptors, modulating gene expression and influencing cellular differentiation and proliferation. The molecular targets include various nuclear receptors and signaling pathways involved in vision and skin health.
Comparison with Similar Compounds
Similar Compounds
9-cis-Retinyl Stearate: The non-deuterated analogue.
All-trans-Retinyl Stearate: Another isomer with different biological activity.
13-cis-Retinyl Stearate: Another isomer used in different research applications.
Uniqueness
9-cis-Retinyl Stearate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are required.
Properties
IUPAC Name |
[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+/i4D3,26D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGACJMSLZMZOX-OTZJKHJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)CCCCCCCCCCCCCCCCC)/C)\C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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